Detection of Aminopyralid in Milk:
Field: Food Safety and Quality Control
Application: A method was developed for the selective determination of aminopyralid in milk using dummy molecular imprinting-magnetic dispersive solid-phase extraction (MI-MDSPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method: The magnetic material and polymers were combined via a series of modifications in Fe3O4. Two types of aminopyralid-specific magnetic molecularly imprinted polymers (MMIPs) were prepared on the surface of magnetic nanoparticles modified with amino and carboxyl groups.
Results: The method had good linearity (R2 > 0.9972), excellent recoveries (83.3–90%), and good precision (relative standard deviations (RSDs) < 12.6%).
Field: Agriculture and Horticulture
Application: A study was conducted to evaluate the response of tomato plants to aminopyralid at doses of 0.6, 1.5, 3, 7.5, and 15 g/ha.
Method: The response of tomato plants to aminopyralid was evaluated, and extracts from straw treated with the herbicide Mustang Forte were tested.
Results: As the concentration of aminopyralid increased, seed germination was delayed by 1 to 3 days, compared to the control, and all the germinating seeds were deformed already at the lowest concentration of 0.6 g/ha.
Method Development for Aminopyralid Residues Determination:
Field: Analytical Chemistry
Application: A method was developed for Aminopyralid residues determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw.
Method: Standard AP signal response in acetonitrile (MeCN) and 1% of formic acid (FA) in methanol (MeOH) were tested; several chromatographic separation and mass spectroscopy (MS) parameters were improved and optimized. Two different extraction methods were performed in AP spiked straw samples, and extraction efficacies were compared.
Field: Environmental Science
Method: Aminopyralid is applied to the soil to control the growth of unwanted plants.
Field: Agriculture
Application: Aminopyralid is used to control broadleaf weeds and woody brush in both agricultural and non-agricultural settings. Agricultural use sites include wheat, corn, pasture and rangeland.
Method: Aminopyralid is applied post-emergence to control the entire plant, including the roots, and offers soil residual activity to extend control.
Field: Ecological Restoration
Application: Aminopyralid has been used in grassland restoration efforts, particularly in areas where invasive non-native forbs need to be controlled
Method: Aminopyralid is applied to the grasslands to control the growth of invasive plants. .
Results: The application of Aminopyralid results in the reduction of invasive plants, improving the quality of the grasslands and making them more suitable for other uses
Field: Forestry
Aminopyralid's chemical formula is C₆H₄Cl₂N₂O₂. Its key structural features include:
The specific synthesis process for Aminopyralid is considered commercially confidential information []. However, some relevant chemical reactions involving Aminopyralid include:
C₆H₄Cl₂N₂O₂ (Aminopyralid) + Microbes/Sunlight → Smaller organic molecules + CO₂ + H₂O
Aminopyralid exhibits low toxicity to mammals, birds, fish, and aquatic invertebrates, classified as practically non-toxic by the U.S. Environmental Protection Agency . Its mode of action involves disrupting plant growth by affecting cell wall elasticity and gene expression, which results in non-productive tissue growth and nutrient transport interference . This leads to the death of targeted weed species within days to weeks after application.
Aminopyralid can be synthesized through various chemical processes that typically involve the chlorination of pyridine derivatives followed by carboxylation reactions. The synthesis often utilizes starting materials such as 3,6-dichloropyridine and requires careful control of reaction conditions to ensure the desired product yield and purity.
Aminopyralid is widely used in agricultural and environmental management settings for controlling broadleaf weeds. Its applications include:
The herbicide provides both immediate control of existing weeds and residual activity that helps prevent re-infestation .
Research indicates that aminopyralid interacts with various environmental factors affecting its mobility and degradation. It has a high potential for leaching into groundwater due to its solubility in water (up to 212 g/L at pH 5) and low adsorption to soil particles . Studies have shown that under certain conditions, aminopyralid can persist in aquatic environments, leading to concerns about potential contamination of water sources.
Aminopyralid shares similarities with other herbicides in the picolinic acid family. Below are some comparable compounds along with their unique features:
Aminopyralid's unique aspect lies in its selective action against specific weed types while maintaining low toxicity levels for non-target organisms, making it a valuable tool in integrated weed management strategies.
Corrosive;Irritant;Environmental Hazard